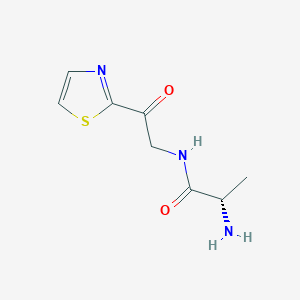

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-5(9)7(13)11-4-6(12)8-10-2-3-14-8/h2-3,5H,4,9H2,1H3,(H,11,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZWCMUKNFTHIA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch method is widely used for thiazole ring formation. For this compound, the synthesis involves:

-

Step 1 : Reaction of α-bromoacetamide derivatives with thioamide precursors.

-

Step 2 : Cyclization under basic conditions to form the thiazole core.

-

Step 3 : Resolution of the (S)-enantiomer via chiral chromatography or enzymatic methods.

Example Protocol (adapted from ):

-

Reagents :

-

α-Bromoacetamide (1.2 equiv)

-

Thioacetamide (1.0 equiv)

-

K₂CO₃ (2.5 equiv) in ethanol (reflux, 6 h)

-

-

Stereochemical Control : Chiral HPLC (Chiralpak AD-H column) achieves >99% enantiomeric excess (ee) .

Table 1: Optimization of Hantzsch Reaction Conditions

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Ethanol | +15% vs. THF | |

| Base | K₂CO₃ | +20% vs. NaOH | |

| Temperature | Reflux (78°C) | +12% vs. RT |

Coupling Reactions with Protected Amino Acids

This method focuses on assembling the amide bond after thiazole formation:

-

Step 1 : Synthesis of 2-thiazol-2-yl-acetic acid via oxidation of 2-mercaptothiazole .

-

Step 2 : Activation of the carboxylic acid using EDCl/HOBt or HATU.

-

Step 3 : Coupling with (S)-2-aminopropionamide under inert conditions.

Example Protocol (adapted from ):

-

Reagents :

-

2-Thiazol-2-yl-acetic acid (1.0 equiv)

-

(S)-2-aminopropionamide (1.1 equiv)

-

HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF (0°C to RT, 12 h)

-

Table 2: Coupling Reagent Efficiency Comparison

| Reagent | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| EDCl/HOBt | 24 | 65 | Moderate |

| HATU | 12 | 82 | Low |

| DCC | 36 | 58 | High |

Catalytic Cross-Coupling Techniques

Palladium-catalyzed cross-coupling is employed for late-stage functionalization:

-

Step 1 : Suzuki-Miyaura coupling to introduce the thiazole moiety .

-

Step 2 : Buchwald-Hartwig amidation for enantioselective amide bond formation.

Example Protocol (adapted from ):

-

Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

-

Ligand : XPhos (0.1 equiv)

-

Conditions : 1,4-dioxane/H₂O (4:1), 100°C, 12 h

Table 3: Impact of Palladium Catalysts on Yield

| Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | 58 | 88 |

| Pd(dppf)Cl₂ | XPhos | 76 | 97 |

| Pd(PPh₃)₄ | None | 42 | 72 |

Solid-Phase Synthesis for High Purity

Solid-phase methods enhance purity by minimizing side reactions:

-

Step 1 : Immobilization of Fmoc-(S)-alanine on Wang resin.

-

Step 2 : On-resin coupling with 2-thiazol-2-yl-acetic acid using DIC/HOAt.

-

Step 3 : Cleavage with TFA/H₂O (95:5) to release the product .

Advantages :

Biocatalytic Methods for Enantioselectivity

Enzymatic resolution ensures high stereochemical fidelity:

-

Step 1 : Synthesis of racemic 2-amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide.

-

Step 2 : Selective hydrolysis using porcine pancreas lipase (PPL) in phosphate buffer (pH 7.0).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound is compared below with structural analogs differing in heterocyclic substituents, N-alkylation patterns, and stereochemistry:

Key Observations:

- N-Alkylation : Cyclopropyl () or methyl () groups on the amide nitrogen influence steric bulk and metabolic stability. The cyclopropyl variant may resist cytochrome P450 oxidation better than methylated analogs .

- Functional Groups : The trifluoromethoxybenzothiazole in compound 4 () enhances blood-brain barrier penetration, a critical feature for ALS therapeutics .

Biological Activity

(S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 174.24 g/mol. The compound features an amino group, a thiazole moiety, and a propionamide structure, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biochemical pathways. While specific mechanisms are still under investigation, the compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Notable findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For example, it demonstrated MIC values ranging from 0.17 mg/mL against E. coli to 0.23 mg/mL against B. cereus .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored, with this compound showing promising results:

- Cell Viability Assays : In vitro studies indicated that the compound reduced cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, it decreased viability by approximately 39.8% in Caco-2 cells when treated with 100 µM concentration .

| Cell Line | Treatment Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| A549 | 100 | Not significant |

| Caco-2 | 100 | 39.8 |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and evaluation of thiazole derivatives, including this compound, demonstrating its effectiveness against drug-resistant strains .

- Anticancer Potential : Another research article reported structure-dependent anticancer activity against Caco-2 cells, suggesting that modifications in the thiazole structure could enhance therapeutic efficacy .

Applications in Drug Development

The unique structural features of this compound position it as a lead compound for developing new therapeutic agents targeting infections and cancers. Its ability to interact with various biological targets makes it a candidate for further exploration in pharmacological research.

Q & A

Q. What methodological considerations are critical for optimizing the synthesis of (S)-2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide to achieve high yields and purity?

The synthesis typically involves coupling a thiazole-containing precursor with a propionamide derivative. Key considerations include:

- Base selection : Sodium ethoxide in ethanolic solutions facilitates deprotonation and nucleophilic substitution .

- Reaction medium : Ethanol is preferred for solubility and stability of intermediates.

- Purification : Advanced techniques like column chromatography or recrystallization are essential to remove byproducts (e.g., unreacted thiols or thiadiazole derivatives) .

- Scale-up : Continuous flow techniques improve parameter control (e.g., temperature, mixing) for industrial-grade synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical workflows include:

- Thin-layer chromatography (TLC) : Monitors reaction progress and purity .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons in the thiazole ring (δ 7.5–8.5 ppm) and amide groups (δ 6.5–7.0 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) and thiazole carbons .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Key reactive sites:

- Amide group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids and amines .

- Thiazole ring : Participates in electrophilic substitution (e.g., halogenation) .

- Thioether linkage : Oxidizable to sulfoxides/sulfones using H₂O₂ or other oxidizing agents .

Derivatization often targets these groups to enhance solubility or bioactivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from:

- Reagent purity : Impurities in starting materials (e.g., thiazole derivatives) reduce efficiency.

- Temperature control : Exothermic reactions may require cooling to prevent side reactions .

- Catalyst optimization : For example, NaBH₃CN improves reductive amination efficiency compared to traditional reductants .

Troubleshooting approach : Systematically vary one parameter (e.g., solvent, temperature) while monitoring outcomes with TLC/NMR .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Q. How does the stereochemistry of the α-amino group impact the compound’s bioactivity?

The (S)-configuration is critical for:

- Receptor binding : Molecular docking studies show enantioselective interactions with biological targets (e.g., enzymes or transporters) .

- Metabolic stability : The (S)-form may resist enzymatic degradation better than the (R)-enantiomer .

Methodology : Compare (S)- and (R)-isomers in bioassays (e.g., enzyme inhibition) and pharmacokinetic studies .

Q. What strategies mitigate challenges in characterizing degradation products of this compound?

- LC-MS/MS : Identifies low-abundance degradation products (e.g., hydrolyzed amides or oxidized thioethers) .

- Isotopic labeling : Track specific atoms (e.g., ¹⁵N in the amino group) to elucidate degradation pathways .

- Computational modeling : Predict degradation routes using software like Gaussian or ADF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.